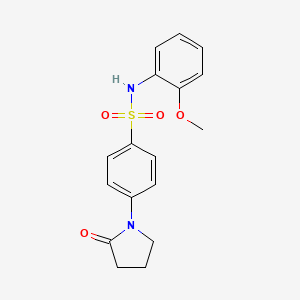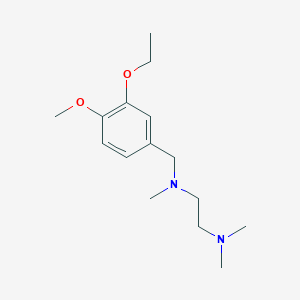
N-isopropyl-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-8-quinolinesulfonamide (IQ) is a chemical compound that has been widely used in scientific research due to its unique properties. IQ is a sulfonamide derivative of 8-hydroxyquinoline, which is a heterocyclic aromatic compound. IQ has been extensively studied for its potential applications in the field of medicinal chemistry, as well as its use as a fluorescent probe for biological imaging.
作用机制
The mechanism of action of N-isopropyl-8-quinolinesulfonamide is not fully understood, but it is believed to involve the binding of the compound to zinc ions. N-isopropyl-8-quinolinesulfonamide has been shown to selectively bind to zinc ions, which can lead to changes in cellular signaling pathways. This property has been exploited in numerous studies to investigate the role of zinc ions in various biological processes.
Biochemical and Physiological Effects:
N-isopropyl-8-quinolinesulfonamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH in the body. N-isopropyl-8-quinolinesulfonamide has also been shown to inhibit the growth of certain cancer cell lines, although the mechanism of this effect is not fully understood.
实验室实验的优点和局限性
N-isopropyl-8-quinolinesulfonamide has a number of advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. Additionally, N-isopropyl-8-quinolinesulfonamide has been shown to be relatively non-toxic, which makes it a useful tool for investigating the role of zinc ions in biological systems.
However, there are some limitations to the use of N-isopropyl-8-quinolinesulfonamide in laboratory experiments. The compound has a relatively low binding affinity for zinc ions, which can make it difficult to detect changes in zinc ion concentrations in living cells. Additionally, N-isopropyl-8-quinolinesulfonamide has been shown to have some non-specific binding to other metal ions, which can complicate data interpretation.
未来方向
There are a number of future directions for research on N-isopropyl-8-quinolinesulfonamide. One potential area of investigation is the development of more selective fluorescent probes for zinc ions. This could involve modifications to the structure of N-isopropyl-8-quinolinesulfonamide to improve its binding affinity for zinc ions, or the development of entirely new compounds.
Another potential area of investigation is the use of N-isopropyl-8-quinolinesulfonamide in the development of new cancer therapies. The compound has been shown to inhibit the growth of certain cancer cell lines, and further research could lead to the development of new drugs that target zinc ion signaling pathways.
Finally, N-isopropyl-8-quinolinesulfonamide could be used in the development of new materials for use in electronic devices. The compound has been shown to have unique electronic properties, which could make it useful in the development of new materials for use in electronic devices such as solar cells and sensors.
合成方法
The synthesis of N-isopropyl-8-quinolinesulfonamide involves the reaction of 8-hydroxyquinoline with isopropylamine and sulfuric acid. The resulting compound is then purified by recrystallization. The synthesis of N-isopropyl-8-quinolinesulfonamide is a relatively simple process that can be performed in a laboratory setting.
科学研究应用
N-isopropyl-8-quinolinesulfonamide has been used in numerous scientific studies due to its unique properties. One of the most significant applications of N-isopropyl-8-quinolinesulfonamide is as a fluorescent probe for biological imaging. N-isopropyl-8-quinolinesulfonamide has been shown to selectively bind to zinc ions, which are important in numerous biological processes. This property has been exploited to develop fluorescent probes that can be used to detect zinc ions in living cells.
属性
IUPAC Name |
N-propan-2-ylquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9(2)14-17(15,16)11-7-3-5-10-6-4-8-13-12(10)11/h3-9,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJUJBRDRJKVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)quinoline-8-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)

![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)


![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)